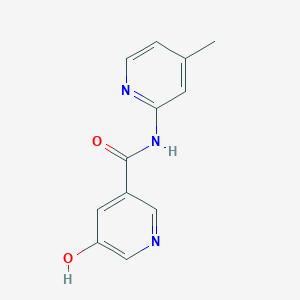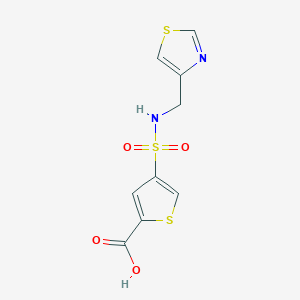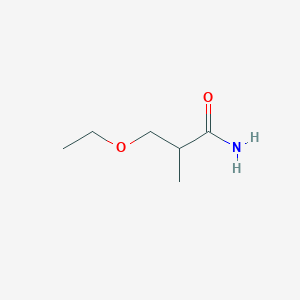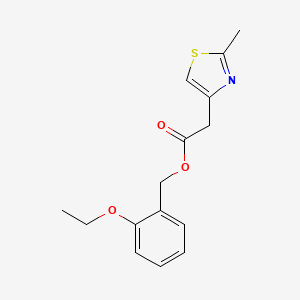![molecular formula C15H20IN3O3 B7550181 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide works by inhibiting the activity of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide has been shown to have anti-tumor effects in various cancer cell lines. It has also been shown to have neuroprotective effects and can prevent the death of neurons. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the levels of inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide in lab experiments include its ability to inhibit the activity of PARP, which is involved in the repair of DNA damage. This compound has also been shown to have anti-tumor and neuroprotective effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
For the study of 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide include its potential use in combination with other chemotherapeutic agents for cancer treatment. This compound can also be studied for its potential use in the treatment of other neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound in vivo. Additionally, the potential side effects of this compound need to be further investigated.
Synthesis Methods
The synthesis of 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide involves the reaction of 2-iodobenzoic acid with 2-(2-morpholin-4-ylethylamino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the DNA repair pathway. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
properties
IUPAC Name |
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-13-4-2-1-3-12(13)15(21)18-11-14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPNFCLXMIOZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)



![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)
![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)

![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)

![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)